6,8-Dimethylquinoline-2,3-dicarboxylic acid
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Overview
Description
6,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl aniline with diethyl oxalate, followed by cyclization and subsequent oxidation to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines.
Scientific Research Applications
6,8-Dimethylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
- 6,7-Dimethylquinoline-2,3-dicarboxylic acid
- 5,7-Dimethylquinoline-3-carboxylic acid
- 2,8-Dimethylquinoline-3-carboxylic acid ethyl ester
Comparison: 6,8-Dimethylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
CAS No. |
948289-02-9 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6,8-dimethylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14-10)13(17)18/h3-5H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HETZABGSAIXAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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